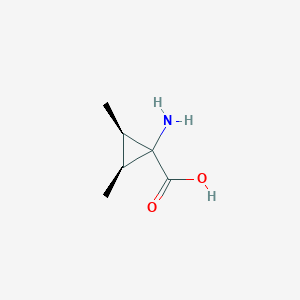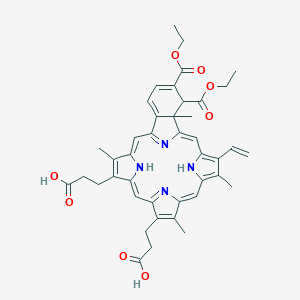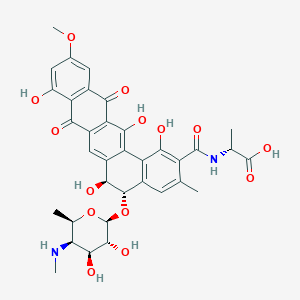
N,N,N-トリメチルアダマンタン-1-アミニウムヒドロキシド
概要
説明
N,N,N-Trimethyladamantan-1-aminium hydroxide: is a quaternary ammonium compound with the molecular formula C₁₃H₂₅NO . It is known for its high lipophilicity and lubricating properties, making it a valuable chemical in various industrial applications .
科学的研究の応用
N,N,N-Trimethyladamantan-1-aminium hydroxide has numerous applications in scientific research:
作用機序
Target of Action
N,N,N-Trimethyladamantan-1-aminium hydroxide, also known as 1-adamantyltrimethylammonium hydroxide, is a type of quaternary ammonium compound . It is primarily used as a catalyst, a solvent, and an acid neutralizer in organic synthesis reactions . It also serves as a surfactant, an antimicrobial agent, an antistatic agent, a softener, and a template agent for molecular sieves .
Mode of Action
As a strong base, N,N,N-Trimethyladamantan-1-aminium hydroxide can react with acids and form precipitates with metal salts . In organic synthesis reactions, it acts as a catalyst, facilitating the reaction process by lowering the activation energy .
Biochemical Pathways
As a catalyst, it likely influences various chemical reactions and pathways in organic synthesis .
Pharmacokinetics
Due to its strong basicity and corrosiveness, it is likely to interact with biological tissues if exposed .
Result of Action
The molecular and cellular effects of N,N,N-Trimethyladamantan-1-aminium hydroxide are largely dependent on its role in specific reactions. As a catalyst, it can accelerate chemical reactions without being consumed, leading to the formation of desired products .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of N,N,N-Trimethyladamantan-1-aminium hydroxide. For instance, it decomposes at high temperatures to produce toxic gases and should therefore be kept away from high temperatures or open flames . It is also sensitive to carbon dioxide absorption .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyladamantan-1-aminium hydroxide typically involves two main steps:
Formation of the Precursor Salt: The precursor N,N,N-trimethyladamantan-1-aminium salt is synthesized using 1-adamantanamine as the starting material and dimethyl carbonate as the methylating reagent.
Conversion to Hydroxide: The precursor salt is then reacted with calcium hydroxide to yield the final product, N,N,N-Trimethyladamantan-1-aminium hydroxide.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
化学反応の分析
Types of Reactions: N,N,N-Trimethyladamantan-1-aminium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or related compounds.
Substitution: It can participate in substitution reactions, where the hydroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a wide range of derivatives .
類似化合物との比較
- N,N,N-Trimethyl-1-adamantylammonium chloride
- N,N,N-Trimethyl-1-adamantylammonium bromide
- N,N,N-Trimethyl-1-adamantylammonium iodide
Comparison: N,N,N-Trimethyladamantan-1-aminium hydroxide is unique due to its hydroxide group, which imparts distinct chemical properties compared to its halide counterparts. The hydroxide group enhances its solubility in water and its effectiveness as a phase transfer catalyst .
特性
IUPAC Name |
1-adamantyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJKXOGRSTACR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335104 | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53075-09-5 | |
| Record name | N,N,N-Trimethyl-1-adamantammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53075-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-adamantyltrimethylammonium hydroxide (AdaTMOH) influence the conversion of FAU-type zeolites to CHA-type zeolites?
A1: AdaTMOH acts as an organic structure-directing agent (OSDA) during the FAU to CHA zeolite conversion. [] OSDAs like AdaTMOH play a crucial role in directing the crystallization process towards the desired zeolite framework structure. While the exact mechanism is complex and depends on various factors, it generally involves the OSDA interacting with precursor species in the synthesis gel. This interaction influences the arrangement of aluminosilicate building units, ultimately favoring the formation of CHA-type zeolite structures over the initial FAU-type structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)


![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)
